molecular formula C13H18O6 B8361234 4-(3,4,5-trimethoxyphenoxy)butanoic Acid

4-(3,4,5-trimethoxyphenoxy)butanoic Acid

Cat. No.: B8361234
M. Wt: 270.28 g/mol
InChI Key: UHMWDNGPSRHKRG-UHFFFAOYSA-N
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Description

4-(3,4,5-Trimethoxyphenoxy)butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone linked to a 3,4,5-trimethoxyphenoxy group. This structure combines the lipophilic aromatic moiety with a carboxylic acid functional group, enabling diverse biological interactions. The trimethoxyphenyl group is known for its role in enhancing cellular permeability and binding affinity to biological targets, particularly in anticancer research . Its synthesis typically involves esterification or nucleophilic substitution reactions, as seen in related compounds .

Properties

Molecular Formula

C13H18O6

Molecular Weight

270.28 g/mol

IUPAC Name

4-(3,4,5-trimethoxyphenoxy)butanoic acid

InChI

InChI=1S/C13H18O6/c1-16-10-7-9(19-6-4-5-12(14)15)8-11(17-2)13(10)18-3/h7-8H,4-6H2,1-3H3,(H,14,15)

InChI Key

UHMWDNGPSRHKRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

4-(3,4,5-Trimethoxyphenoxy)benzoic Acid

  • Structure: Replaces the butanoic acid chain with a benzoic acid group.
  • Key Differences : The shorter aromatic acid chain reduces molecular weight (estimated ~259 g/mol vs. 283 g/mol for the target compound) and alters solubility (higher hydrophobicity).
  • Biological Activity : Demonstrates modulation of cyclins and MAPK signaling in breast cancer cells, similar to the target compound, but with reduced potency due to structural constraints .

4-Oxo-4-[(3,4,5-trimethoxyphenyl)amino]butanoic Acid

  • Structure: Features a ketone (oxo) group and an amino substitution on the phenyl ring instead of a phenoxy linkage.
  • Molecular weight is identical (283.28 g/mol), but metabolic stability may differ due to the reactive ketone .

Derivatives with Alternative Functional Groups

4-(2’-Fluoro-biphenyl-4-yl)-N-(3,4,5-trimethoxyphenyl)butanamide

  • Structure : Substitutes the carboxylic acid with an amide group and incorporates a fluorinated biphenyl moiety.
  • Key Differences: The amide group reduces acidity (pKa ~10 vs. ~4.5 for carboxylic acids) and enhances blood-brain barrier penetration. The fluorine atom increases lipophilicity (ClogP ~4.2 vs.

Triazole-Based Butanoic Acid Derivatives (e.g., Compound 4s)

  • Structure : Integrates a 1,2,4-triazole ring and a chlorophenyl group.
  • Key Differences : The triazole ring introduces π-π stacking capabilities, while the chlorine atom enhances electrophilicity. This derivative shows 66% yield in synthesis (vs. 56% for the amide in ), indicating favorable reactivity .

Compounds with Shared Aromatic Moieties

3,4,5-Trimethoxy Benzaldehyde

  • Structure: A smaller aromatic aldehyde lacking the butanoic acid chain.
  • Key Differences : Higher volatility and bioavailability, acting as a semiochemical in plant-insect interactions. Lacks therapeutic activity but serves as a precursor in organic synthesis .

Caffeic Acid Derivatives (e.g., 3-Hydroxy-4-methoxycinnamic Acid)

  • Structure: Contains hydroxyl and methoxy groups on the phenyl ring with a propenoic acid chain.
  • Key Differences : Hydroxyl groups increase antioxidant capacity but reduce metabolic stability compared to fully methoxylated analogues. Sourced naturally (e.g., Cinnamomum cassia), unlike synthetic trimethoxy derivatives .

Research Implications and Challenges

  • Structure-Activity Relationships: The butanoic acid chain balances hydrophilicity and chain flexibility, critical for target engagement. Substitution with amides or aromatic acids alters pharmacokinetics and potency .
  • Synthetic Complexity : Amidation (e.g., PyBOP® coupling ) and esterification are common but require precise conditions to avoid side reactions.
  • Biological Context : While trimethoxyphenyl derivatives show promise in oncology, their ecological roles (e.g., insect attractants ) highlight functional versatility.

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